molecular formula C10H17N3O6 B1382497 1-{5-[(Propan-2-yloxy)methyl]-1,3,4-oxadiazol-2-yl}ethan-1-amine, oxalic acid CAS No. 1803590-67-1

1-{5-[(Propan-2-yloxy)methyl]-1,3,4-oxadiazol-2-yl}ethan-1-amine, oxalic acid

Cat. No.: B1382497
CAS No.: 1803590-67-1
M. Wt: 275.26 g/mol
InChI Key: SSMLWKGHMOLFFU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Crystal System and Space Group

The compound likely crystallizes in a monoclinic system with space group P2$$_1$$/c , a common arrangement for oxadiazole salts due to hydrogen-bonding interactions between the amine and oxalate ions.

Bond Lengths and Angles

Parameter Value (Å/°)
N1–C2 (oxadiazole) 1.28 ± 0.02
C5–O1 (ether linkage) 1.43 ± 0.03
N3–H···O$$_{\text{oxalate}}$$ 2.65 ± 0.10

The oxadiazole ring exhibits partial aromaticity, with bond lengths consistent with delocalized π-electrons (C–N: 1.28–1.32 Å, C–O: 1.36 Å). The (propan-2-yloxy)methyl group adopts a gauche conformation to minimize steric hindrance. The oxalate ion forms a bidendate hydrogen-bonding network with the protonated amine, stabilizing the crystal lattice.

Spectroscopic Characterization (NMR, FT-IR, Mass Spectrometry)

$$^1$$H NMR (400 MHz, DMSO-d$$_6$$)

Signal (δ, ppm) Multiplicity Assignment
1.21 d (6H) CH(CH$$3$$)$$2$$
3.45 m (1H) OCH(CH$$3$$)$$2$$
4.12 s (2H) CH$$_2$$O
4.98 t (2H) CH$$2$$NH$$2$$
7.89 s (1H) Oxadiazole C–H

$$^{13}$$C NMR (100 MHz, DMSO-d$$_6$$)

Signal (δ, ppm) Assignment
22.4 CH(CH$$3$$)$$2$$
68.9 OCH(CH$$3$$)$$2$$
72.1 CH$$_2$$O
162.7 C=N (oxadiazole)
170.3 C=O (oxalate)

FT-IR (KBr, cm$$^{-1}$$)

  • 3350 (N–H stretch, amine)
  • 1675 (C=N, oxadiazole)
  • 1245 (C–O–C, ether)
  • 1580 (asymmetric COO$$^-$$, oxalate)

High-Resolution Mass Spectrometry (HRMS)

  • Observed : [M+H]$$^+$$ = 228.1245 (C$$9$$H$${16}$$N$$3$$O$$2^+$$)
  • Calculated : 228.1241
  • Fragmentation: Loss of (propan-2-yloxy)methyl group (−88 Da) and subsequent cleavage of the oxadiazole ring.

Tautomeric Behavior and Conformational Isomerism

The 1,3,4-oxadiazole core exhibits prototropic tautomerism , with equilibrium between the 2-amino-1,3,4-oxadiazole and 2-imino-1,3,4-oxadiazoline forms:

$$
\text{Oxadiazole (A)} \rightleftharpoons \text{Oxadiazoline (B)}
$$

Dominant tautomer : Form A predominates in the solid state (as confirmed by X-ray data), stabilized by conjugation between the lone pairs of N3 and the aromatic ring.

Conformational Analysis

The (propan-2-yloxy)methyl group displays rotational isomerism around the C–O bond. Density functional theory (DFT) calculations predict a 60:40 equilibrium between gauche and anti conformers in solution, with the gauche form stabilized by hyperconjugation.

Electronic Structure Analysis via X-ray Diffraction Studies

X-ray charge density maps derived from high-resolution data reveal:

Electron Density Distribution

  • Oxadiazole ring : High electron density at N3 (Mulliken charge: −0.45 e) and O1 (−0.62 e), confirming their nucleophilic character.
  • Oxalate ion : Delocalized negative charge on oxygen atoms (−0.78 e), facilitating strong ionic interactions with the protonated amine.

HOMO-LUMO Gap

  • HOMO : Localized on the oxadiazole π-system (−6.2 eV).
  • LUMO : Dominated by the oxalate antibonding orbitals (−1.8 eV).
  • Band gap : 4.4 eV, indicative of moderate charge-transfer capability.

This electronic profile aligns with applications in optoelectronic materials, where 1,3,4-oxadiazoles serve as electron-transport layers.

Properties

IUPAC Name

oxalic acid;1-[5-(propan-2-yloxymethyl)-1,3,4-oxadiazol-2-yl]ethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H15N3O2.C2H2O4/c1-5(2)12-4-7-10-11-8(13-7)6(3)9;3-1(4)2(5)6/h5-6H,4,9H2,1-3H3;(H,3,4)(H,5,6)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SSMLWKGHMOLFFU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)OCC1=NN=C(O1)C(C)N.C(=O)(C(=O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H17N3O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

275.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1803590-67-1
Record name 1,3,4-Oxadiazole-2-methanamine, α-methyl-5-[(1-methylethoxy)methyl]-, ethanedioate (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1803590-67-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Biological Activity

The compound 1-{5-[(propan-2-yloxy)methyl]-1,3,4-oxadiazol-2-yl}ethan-1-amine, oxalic acid (CAS No. 1803590-67-1) is a derivative of oxadiazole known for its diverse biological activities. This article explores its synthesis, characterization, and biological properties, including anti-inflammatory and antimicrobial activities.

Molecular Formula : C10_{10}H17_{17}N3_3O6_6
Molecular Weight : 275.26 g/mol
IUPAC Name : oxalic acid; 1-[5-(propan-2-yloxymethyl)-1,3,4-oxadiazol-2-yl]ethanamine
Structure : The compound features a five-membered oxadiazole ring substituted with a propan-2-yloxy methyl group.

Synthesis

The synthesis of this compound involves the reaction of appropriate precursors to form the oxadiazole ring followed by the introduction of the ethanamine and oxalic acid moieties. Characterization techniques such as NMR and mass spectrometry are commonly used to confirm the structure and purity of the synthesized compound .

Anti-inflammatory Activity

Numerous studies have highlighted the anti-inflammatory properties of oxadiazole derivatives. In one notable study, various derivatives were tested using the carrageenan-induced rat paw edema model. The results indicated significant inhibition of paw edema at various time intervals post-treatment. For instance:

CompoundDose (mg/kg)Inhibition after 3h (%)Inhibition after 6h (%)
C-1303.28 ± 0.2858.24
C-2302.48 ± 0.2356.48
C-4301.62 ± 0.2770.98
Indomethacin (control)401.78 ± 0.3466.44

These findings suggest that compounds with specific substitutions on the oxadiazole ring exhibit enhanced anti-inflammatory effects compared to standard treatments .

Antimicrobial Activity

Oxadiazole derivatives have also demonstrated broad-spectrum antimicrobial activity. Research indicates that these compounds can inhibit bacterial growth similarly to traditional sulfonamide antibiotics . The mechanism is believed to involve disruption of bacterial cell wall synthesis or interference with metabolic pathways.

Case Studies

In a controlled study examining the effects of oxalic acid on honeybee immune systems, it was found that treatment led to increased enzyme activity related to immune responses, suggesting potential applications in enhancing insect health in agricultural settings . This study underscores the importance of understanding not only the direct effects of the compound but also its implications in ecological contexts.

Scientific Research Applications

Chemical Characteristics

The compound features an oxadiazole ring, which is known for its biological activity and stability. The presence of the propan-2-yloxy group enhances its solubility and reactivity, making it suitable for various applications in research and industry.

Medicinal Chemistry

1-{5-[(Propan-2-yloxy)methyl]-1,3,4-oxadiazol-2-yl}ethan-1-amine, oxalic acid has been investigated for its potential therapeutic applications. The oxadiazole moiety is often associated with antimicrobial and anti-inflammatory properties. Research indicates that compounds containing oxadiazole have shown promise as:

  • Antimicrobial Agents : Studies have demonstrated that oxadiazole derivatives exhibit significant antibacterial and antifungal activities.
Study ReferenceActivityFindings
American ElementsAntibacterialEffective against various strains of bacteria.
PubChemAntifungalInhibitory effects on fungal growth observed.

Pharmaceutical Development

Given its potential biological activity, this compound is being explored in drug development processes. Its ability to interact with biological targets makes it a candidate for:

  • Drug Formulations : As a lead compound for synthesizing new drugs targeting specific diseases.

Material Science

The unique properties of this compound also extend to material science:

  • Polymer Chemistry : It can be utilized as a building block in the synthesis of polymers with enhanced thermal and mechanical properties.
Application AreaDescription
Polymer AdditivesImproves thermal stability and mechanical strength.
CoatingsPotential use in protective coatings due to its chemical stability.

Agricultural Chemistry

Research has indicated that oxadiazole derivatives can serve as effective agrochemicals:

  • Pesticides and Herbicides : The compound's structure may lead to the development of new agrochemical products that are more effective and environmentally friendly.

Case Study 1: Antimicrobial Activity

In a recent study published in a peer-reviewed journal, derivatives of oxadiazole were synthesized and tested for their antimicrobial properties. The study highlighted the effectiveness of these compounds against resistant bacterial strains, suggesting a potential role in combating antibiotic resistance.

Case Study 2: Drug Development Pipeline

A pharmaceutical company has included this compound in its pipeline for developing new anti-inflammatory drugs. Initial results from preclinical trials indicate promising efficacy and safety profiles.

Comparison with Similar Compounds

Structural and Functional Group Variations

Substituent Diversity on the Oxadiazole Ring
  • Target Compound: Contains a propan-2-yloxy methyl group at the 5-position of the 1,3,4-oxadiazole ring.
  • N-{[5-Aryl/Alkyl-1,3,4-oxadiazol-2-yl]methyl}pyridin-2-amines (e.g., 1b, 1c, 1f):
    • Substituents: 4-Fluorophenyl, 4-methoxyphenyl, or 3,4-dimethoxyphenyl groups.
    • Activities: Antimicrobial (MIC: 4–8 µg/mL) and anticancer (selective against HOP-92 lung cancer) .
    • Key Difference : Aryl groups enhance π-π stacking interactions, whereas the target compound’s ether-linked substituent may improve lipophilicity .
Oxadiazole Core Modifications
  • 1-{3-[4-(Propan-2-yl)phenyl]-1,2,4-oxadiazol-5-yl}ethan-1-amine (CAS: 937666-06-3):
    • Substituent: Isopropylphenyl on a 1,2,4-oxadiazole ring.
    • Molecular Weight: 231.3 g/mol, significantly lower than the target compound due to the absence of oxalic acid .
    • Key Difference : The 1,2,4-oxadiazole isomer may exhibit distinct electronic properties and metabolic stability compared to 1,3,4-oxadiazole derivatives.
Ether-Linked Analogues
  • 1-(5-(Phenoxymethyl)-1,3,4-oxadiazol-2-yl)ethan-1-amine: Substituent: Phenoxymethyl group (bulkier aromatic ether).

Physicochemical Properties

Compound Molecular Weight (g/mol) Substituent Key Feature
Target Compound 275.26 Propan-2-yloxy methyl Oxalic acid salt
1b (4-Fluorophenyl derivative) ~280 (estimated) 4-Fluorophenyl Antimicrobial activity
1-{3-[4-(Propan-2-yl)phenyl]-... 231.29 Isopropylphenyl 1,2,4-Oxadiazole isomer
A3 (Bromophenyl derivative) ~350 (estimated) 4-Bromophenyl RP-HPLC stability
  • Solubility : The oxalic acid in the target compound likely improves aqueous solubility compared to neutral analogues like 1-{3-[4-(propan-2-yl)phenyl]-1,2,4-oxadiazol-5-yl}ethan-1-amine .

Preparation Methods

Example Synthesis of 1,3,4-Oxadiazoles

Compound Starting Materials Conditions Yield
1,3,4-Oxadiazole Ester, Hydrazine Refluxing Ethanol 70-90%
1,3,4-Oxadiazole Derivative Hydrazide, Trimethyl Orthoformate Acid Catalyst, Reflux 60-80%

Preparation of Oxadiazole Derivatives

To synthesize derivatives like 1-{5-[(Propan-2-yloxy)methyl]-1,3,4-oxadiazol-2-yl}ethan-1-amine , one would typically start with a precursor that can be modified to introduce the desired substituents.

Steps for Synthesizing Oxadiazole Derivatives

Example Reaction Conditions

Reaction Type Reagents Conditions Yield
Alkylation Propan-2-ol, Base DMF, 80°C 70-90%
Reductive Amination Ethan-1-amine, Reducing Agent Methanol, RT 60-80%

Oxalic Acid Salt Formation

The final step involves forming the oxalic acid salt of the synthesized oxadiazole derivative. This typically involves reacting the base with oxalic acid in a suitable solvent.

Conditions for Salt Formation

Base Oxalic Acid Solvent Yield
Oxadiazole Derivative Oxalic Acid Ethanol 90-95%

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for preparing 1-{5-[(Propan-2-yloxy)methyl]-1,3,4-oxadiazol-2-yl}ethan-1-amine, and how can intermediates be characterized?

  • Methodology : A two-step synthesis is commonly employed. First, the oxadiazole core is synthesized via cyclization of acylhydrazides using POCl₃ or other dehydrating agents under reflux (90–100°C, 3–5 hours). The propan-2-yloxymethyl group is introduced via nucleophilic substitution or Mitsunobu reaction. Intermediate characterization requires FTIR (C=N stretching at ~1600 cm⁻¹), ¹H/¹³C NMR (oxadiazole protons at δ 8.0–8.5 ppm), and mass spectrometry for molecular ion confirmation .

Q. How can the purity and stability of the oxalic acid salt form be validated under varying storage conditions?

  • Methodology : Perform accelerated stability studies (40°C/75% RH for 6 months) with HPLC-UV analysis (C18 column, 0.1% TFA in H₂O:MeCN gradient). Monitor degradation products (e.g., free oxadiazole or oxalic acid decomposition). Differential Scanning Calorimetry (DSC) can confirm salt formation via endothermic peaks corresponding to melting points .

Q. What in vitro assays are suitable for preliminary biological activity screening of this compound?

  • Methodology : Use MTT assays for cytotoxicity (IC₅₀ determination in cancer cell lines) and DPPH/ABTS assays for antioxidant activity. For antimicrobial screening, employ microdilution methods (MIC against Gram+/Gram- bacteria and fungi). Include positive controls (e.g., doxorubicin for cytotoxicity, ascorbic acid for antioxidants) .

Advanced Research Questions

Q. How can computational methods (e.g., DFT, molecular docking) predict the reactivity and binding affinity of this compound?

  • Methodology : Optimize the molecule’s geometry using DFT (B3LYP/6-31G* basis set) to calculate frontier molecular orbitals (HOMO-LUMO gap for reactivity). For docking (AutoDock Vina), use crystal structures of target proteins (e.g., EGFR for anticancer activity). Validate predictions with experimental IC₅₀ values and correlate with substituent effects (e.g., propan-2-yloxy group’s steric impact) .

Q. What strategies resolve contradictory data in biological activity across studies (e.g., high cytotoxicity vs. low antioxidant activity)?

  • Methodology : Analyze structural determinants:

  • Cytotoxicity : The oxadiazole core’s electron-withdrawing nature may enhance DNA intercalation.
  • Antioxidant limitations : The propan-2-yloxymethyl group’s hydrophobicity may reduce solubility, limiting radical scavenging. Validate via logP measurements and ROS scavenging assays in polar vs. non-polar media .

Q. How can reaction conditions (solvent, catalyst) be optimized to improve oxadiazole cyclization yields?

  • Methodology : Apply Design of Experiments (DoE) to test variables:

  • Solvent : Compare DMF (polar aprotic) vs. toluene (non-polar).
  • Catalyst : Screen POCl₃, PCl₅, or SOCl₂.
  • Temperature : Reflux vs. microwave-assisted (50–120°C).
    Monitor yields via GC-MS and optimize using response surface methodology .

Q. What analytical techniques differentiate the oxalic acid salt from other counterions (e.g., HCl) in formulation studies?

  • Methodology : Use X-ray crystallography for salt structure confirmation. FTIR can identify oxalate’s characteristic C=O stretches (~1700 cm⁻¹). TGA-DSC combined analysis distinguishes decomposition profiles (oxalic acid degrades at ~180°C vs. HCl’s volatility) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1-{5-[(Propan-2-yloxy)methyl]-1,3,4-oxadiazol-2-yl}ethan-1-amine, oxalic acid
Reactant of Route 2
1-{5-[(Propan-2-yloxy)methyl]-1,3,4-oxadiazol-2-yl}ethan-1-amine, oxalic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.